LY3104607 - 1795232-22-2

LY3104607

Catalog Number: EVT-274056
CAS Number: 1795232-22-2
Molecular Formula: C27H25N3O3
Molecular Weight: 439.515
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY3104607 is a G Protein-Coupled Receptor 40 (GPR40) Agonist that is active in oral treatment for patients with type 2 diabetes mellitus. It is a glucose-lowering drug candidate.
Overview

LY3104607 is a synthetic compound that serves as a selective agonist for the G protein-coupled receptor 40 (GPR40), which plays a significant role in glucose-dependent insulin secretion. This compound has garnered attention for its potential application in treating type 2 diabetes mellitus due to its ability to enhance insulin secretion in response to elevated glucose levels. The development of LY3104607 was driven by the need for effective oral medications that could be administered once daily, exhibiting optimized pharmacokinetic properties.

Source and Classification

LY3104607, identified by the chemical registry number 1795232-22-2, belongs to the class of triazolopyridine acid derivatives. These compounds are characterized by their fused heterocycles, specifically incorporating spiropiperidine and tetrahydroquinoline structures. The modifications made during its synthesis aimed to improve pharmacokinetic profiles and reduce issues related to N-dealkylation and O-dealkylation .

Synthesis Analysis

Methods and Technical Details

The synthesis of LY3104607 involves several key steps:

  1. Fused Heterocycle Incorporation: The initial step focuses on incorporating fused heterocycles into the spiropiperidine and tetrahydroquinoline frameworks. This structural modification is crucial for enhancing the compound's pharmacological properties.
  2. Oxidative Cyclization: A significant method used in the synthesis is oxidative cyclization of N-(2-pyridyl)amidines. Common oxidizers employed include sodium hypochlorite, lead tetraacetate, and manganese dioxide. This reaction facilitates the formation of the triazolopyridine skeleton essential for the compound's activity .
  3. Catalytic Oxidation: The use of a copper bromide/1,10-phenanthroline system allows for catalytic oxidation, enhancing reaction efficiency.
  4. Substitution Reactions: Substitution reactions involving 2-aminopyridines and nitriles are also integral to synthesizing various triazolopyridine derivatives.

Major Products

The primary products of these synthetic routes are triazolopyridine acid derivatives, which exhibit unique pharmacological properties, making them suitable candidates for further medicinal development.

Molecular Structure Analysis

Structure and Data

The molecular structure of LY3104607 features a triazolopyridine core fused with a spiropiperidine moiety. This design enhances its interaction with GPR40, facilitating its role as an agonist. The specific arrangement of atoms and functional groups contributes to its pharmacological efficacy and bioavailability.

  • Molecular Formula: C15_{15}H18_{18}N4_{4}O2_{2}
  • Molecular Weight: 286.33 g/mol
  • Structural Characteristics: The compound includes multiple nitrogen atoms within its heterocyclic rings, which are essential for its biological activity.
Chemical Reactions Analysis

Types of Reactions

LY3104607 undergoes various chemical reactions that enhance its utility in medicinal chemistry:

  1. Oxidation: The oxidative cyclization process transforms amidines into more complex triazolopyridine structures using various oxidizers.
  2. Substitution: Formation of derivatives through nucleophilic substitution reactions allows for structural diversity, which can be tailored to improve receptor binding and efficacy.
  3. Reduction: While specific reduction reactions are not detailed in available literature, they may play a role in modifying functional groups post-synthesis.

Common Reagents and Conditions

  • Oxidizers: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
  • Catalysts: Copper bromide/1,10-phenanthroline system for catalytic oxidation.

These reagents are essential for achieving high yields and purities during synthesis.

Mechanism of Action

LY3104607 acts as a selective agonist of G protein-coupled receptor 40 (GPR40). Its mechanism involves:

  1. Receptor Activation: Upon binding to GPR40, LY3104607 stimulates insulin secretion from pancreatic beta cells in a glucose-dependent manner.
  2. Calcium Signaling: The activation of GPR40 leads to an increase in intracellular calcium levels, which is crucial for insulin granule exocytosis.
  3. Enhancement of Insulin Secretion: By promoting insulin release in response to elevated glucose levels, LY3104607 helps regulate blood sugar levels effectively, making it a promising candidate for diabetes treatment .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol; limited solubility in water.

Chemical Properties

  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with oxidizing agents during synthesis; potential interactions with biological molecules due to its functional groups.
Applications

Scientific Uses

LY3104607 has several notable applications:

  1. Diabetes Research: It serves as a model compound for studying GPR40 agonists and their pharmacokinetic properties, contributing valuable insights into diabetes treatment strategies.
  2. Pharmacology: Demonstrates functional potency and glucose-dependent insulin secretion in preclinical models, supporting its potential use in clinical settings .
  3. Drug Development: Its unique pharmacological profile positions it as a candidate for developing oral medications aimed at managing type 2 diabetes mellitus effectively .
Introduction to GPR40 Agonists in Type 2 Diabetes Mellitus (T2DM)

Role of G Protein-Coupled Receptor 40 (GPR40) in Glucose Homeostasis

GPR40 (also known as FFAR1 or free fatty acid receptor 1) is a Gq protein-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract. This receptor acts as a nutrient sensor, activated by dietary medium- and long-chain free fatty acids. Upon activation, GPR40 potentiates glucose-dependent insulin secretion (GDIS) by enhancing intracellular calcium flux in pancreatic β-cells exclusively during hyperglycemic conditions. Simultaneously, it stimulates the release of incretin hormones (GLP-1 and GIP) from intestinal L-cells, which further augments insulin secretion and suppresses appetite via the gut-brain axis [3] [6]. This dual mechanism enables glucose-lowering effects with a minimized risk of hypoglycemia—a significant advantage over insulin secretagogues like sulfonylureas [3] [8].

Rationale for GPR40 Agonists as Therapeutic Targets for T2DM

The glucose-dependent action of GPR40 addresses a core pathophysiological defect in T2DM: impaired insulin secretion during hyperglycemia without disrupting basal insulin release. Clinically, this translates to robust glycemic control (HbA1c reductions up to 1.12%) without hypoglycemia, as demonstrated by the phase III trial of the agonist TAK-875 [6]. Additionally, GPR40 activation enhances β-cell function and mass in rodent models, suggesting potential disease-modifying effects beyond symptomatic glucose control [7] [8]. With over 537 million global T2DM cases and 90% attributed to β-cell dysfunction, GPR40 represents a mechanistically novel insulin-sensitizing target [3] [4].

Historical Development of GPR40 Agonists: From Discovery to Clinical Candidates

The therapeutic potential of GPR40 was first established in 2003, when endogenous fatty acids were identified as ligands. Early agonists like TAK-875 (partial agonist) and AMG 837 (AgoPAM agonist) demonstrated potent glucose-lowering in preclinical models and progressed to clinical trials [6] [8]. However, TAK-875 was terminated in Phase III (2013) due to idiosyncratic hepatotoxicity (2.7% incidence of ALT elevation), later attributed to acyl glucuronide metabolites and hepatobiliary transporter inhibition rather than GPR40 itself [3] [6]. Subsequent efforts focused on optimizing pharmacokinetics and mitigating toxicity risks. LY3104607 emerged as a next-generation candidate with structural innovations to lower lipophilicity and metabolic liabilities, supporting once-daily dosing [1] [4].

  • Table 1: Key Milestones in GPR40 Agonist Development
    CompoundDeveloperAgonist TypeStatusKey Advancement
    TAK-875 (fasiglifam)TakedaPartialTerminated (Phase III)First clinical proof-of-concept (HbA1c ↓1.12%)
    AMG 837AmgenAgoPAMDiscontinuedDual β-cell + incretin activation
    LY2881835Eli LillyPartialPreclinicalSpiropiperidine scaffold
    LY3104607Eli LillyPartialPreclinicalTriazolopyridine acid; optimized PK

Properties

CAS Number

1795232-22-2

Product Name

LY3104607

IUPAC Name

(3S)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid

Molecular Formula

C27H25N3O3

Molecular Weight

439.515

InChI

InChI=1S/C27H25N3O3/c1-4-6-22(15-25(31)32)21-10-12-23(13-11-21)33-17-20-9-14-24-28-27(29-30(24)16-20)26-18(2)7-5-8-19(26)3/h5,7-14,16,22H,15,17H2,1-3H3,(H,31,32)/t22-/m0/s1

InChI Key

FDIWCHYTKOPHPS-QFIPXVFZSA-N

SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CN3C(=NC(=N3)C4=C(C=CC=C4C)C)C=C2

Solubility

Soluble in DMSO

Synonyms

LY3104607; LY-3104607; LY 3104607

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.